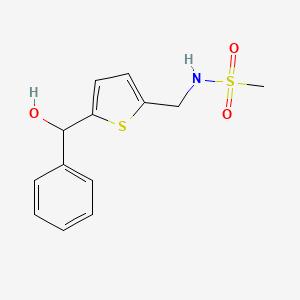

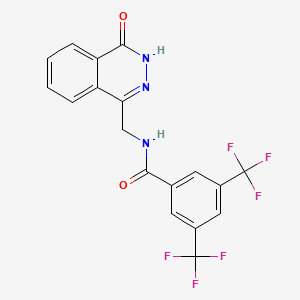

![molecular formula C8H7N3O B2534694 1-甲基-1H-苯并[d][1,2,3]三唑-6-甲醛 CAS No. 114408-87-6](/img/structure/B2534694.png)

1-甲基-1H-苯并[d][1,2,3]三唑-6-甲醛

描述

1-Methyl-1H-benzo[d][1,2,3]triazole is a class of organic compounds known as benzotriazoles, which are bicyclic compounds containing a benzene fused to a triazole ring . Benzotriazoles are used in various applications, including as corrosion inhibitors .

Synthesis Analysis

Benzotriazole synthesis typically involves the reaction of o-phenylenediamine, sodium nitrite, and acetic acid . The reaction proceeds via diazotization of one of the amine groups .Molecular Structure Analysis

The structure of benzotriazoles features two fused rings. Its five-membered ring can exist as tautomers . Various structural analyses with UV, IR, and 1H-NMR spectra indicate that one tautomer is dominant .Chemical Reactions Analysis

Benzotriazoles can act as both an acid or base, and can also bind to other species, utilizing the lone pair electrons . This property allows benzotriazoles to form a stable coordination compound on a copper surface and behave as a corrosion inhibitor .Physical And Chemical Properties Analysis

Benzotriazoles are typically white to light tan solids . They have a molar mass of around 119.127 g·mol−1 . They have a melting point of around 100 °C and a boiling point of around 350 °C .科学研究应用

1. 晶体结构和α-糖苷酶抑制活性

与1-甲基-1H-苯并[d][1,2,3]三唑-6-甲醛相关的化合物,如2-苯基-2H-1,2,3-三唑-4-甲醛,已被研究其晶体结构和生物活性。具体而言,2-苯基-2H-1,2,3-三唑-4-甲醛表现出显着的α-糖苷酶抑制活性,表明在治疗糖尿病等疾病中具有潜在的应用 (Gonzaga 等人,2016)。

2. 抗菌活性

1-甲基-1H-苯并[d][1,2,3]三唑-6-甲醛的衍生物,特别是1-苯基-1H-1,2,3-三唑-4-甲醛,被用于合成表现出中等至良好抗菌活性的化合物。这突出了1-甲基-1H-苯并[d][1,2,3]三唑-6-甲醛衍生物在开发新型抗菌剂中的潜力 (Swamy 等人,2019)。

3. 催化应用

与1-甲基-1H-苯并[d][1,2,3]三唑-6-甲醛密切相关的1,2,3-三唑衍生物已被探索其在转移氢化和氧化过程等反应中的催化性能。这表明在催化和有机合成中具有潜在的应用 (Saleem 等人,2014)。

4. 抗癌和抗菌潜力

1-甲基-1H-苯并[d][1,2,3]三唑-6-甲醛衍生物在各种研究中显示出作为抗癌剂的希望。例如,三唑连接的吡唑衍生物表现出潜在的抗菌和抗癌活性,突出了该化合物在药物化学中的重要性 (Bhat 等人,2016)。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

3-methylbenzotriazole-5-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c1-11-8-4-6(5-12)2-3-7(8)9-10-11/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNQUSXNGCIKIDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2)C=O)N=N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-1H-benzo[d][1,2,3]triazole-6-carbaldehyde | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

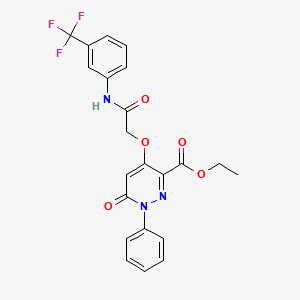

![2-[4-(3-Hydroxypyrrolidin-1-yl)piperidin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2534612.png)

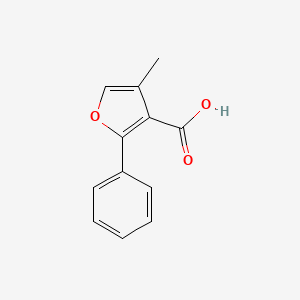

![6-((2-methoxyphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2534618.png)

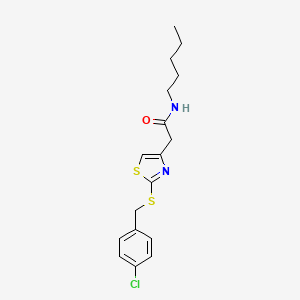

![N'-({2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}carbonyl)benzenesulfonohydrazide](/img/structure/B2534620.png)

![1-[2-(3,4-Dimethoxyphenyl)-2-oxoethyl]sulfanyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2534621.png)

![6-(4-Bromophenyl)-3-ethylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2534623.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2534625.png)

![Ethyl (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B2534630.png)

![3-(4-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazine-1-carbonyl}phenyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2534631.png)

![methyl (2E)-3-(dimethylamino)-2-[(4-methoxyphenyl)sulfonyl]acrylate](/img/structure/B2534632.png)